Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
CAS No.: 59709-38-5
Cat. No.: VC16582009
Molecular Formula: C20H20BrClN4O6
Molecular Weight: 527.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59709-38-5 |
|---|---|
| Molecular Formula | C20H20BrClN4O6 |
| Molecular Weight | 527.8 g/mol |
| IUPAC Name | methyl 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
| Standard InChI | InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | SGXLDQRCIYZKPS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl |
Introduction
Key Structural Features:
| Feature | Details |
|---|---|
| Molecular Formula | CHBrClNO |
| Functional Groups | Azo (-N=N-), nitro (-NO), ester (-COOCH) |
| Molecular Weight | Approx. 500 g/mol |
Synthesis
The synthesis of this compound likely involves:
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Diazotization Reaction: Formation of the azo linkage by coupling a diazonium salt derived from 2-bromo-6-chloro-4-nitroaniline with a secondary aromatic amine.
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Beta-Alanine Esterification: Introduction of the beta-alanine moiety via amidation or esterification reactions using methyl beta-alaninate.
This multi-step synthesis requires controlled conditions to ensure selective substitution and preservation of sensitive functional groups.
Materials Science
The compound's azo group and electron-withdrawing substituents make it suitable for:
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Use as a dye in textile or polymer industries due to its vivid coloration.
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Applications in optical data storage or nonlinear optics.
Analytical Chemistry
Azo compounds are known for their chromophoric properties, making them useful in:
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Spectrophotometric analysis as pH indicators or metal ion sensors.
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Thin-layer chromatography (TLC) as visualization agents.
Safety and Environmental Concerns
Azo compounds often raise concerns related to:
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Toxicity: The presence of nitro and halogen groups may contribute to cytotoxic effects.
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Environmental Impact: Degradation products of azo dyes can be mutagenic or carcinogenic, necessitating proper disposal protocols.
Research Gaps
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Limited data on the compound's biological activity and environmental fate.
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Lack of comprehensive studies on its photophysical properties for advanced material applications.
Future Directions
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Investigating its potential as a precursor for functional materials in electronics or photonics.
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Exploring its biodegradability and safety profile for sustainable industrial use.
This detailed overview highlights the significance of Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate in various scientific domains while identifying areas requiring further exploration.
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